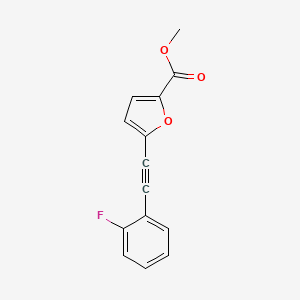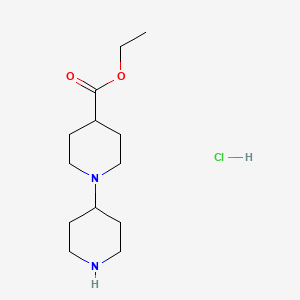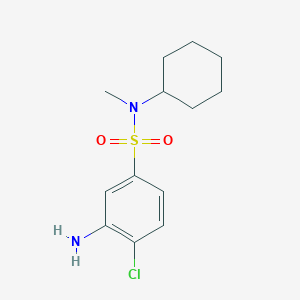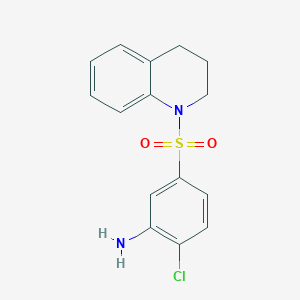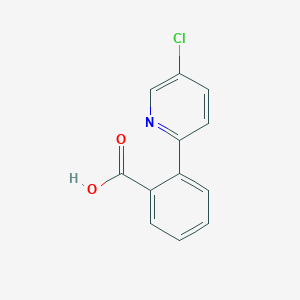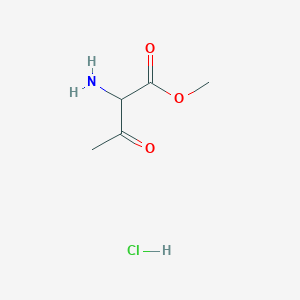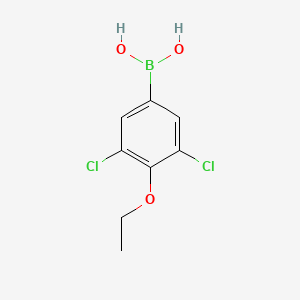
(3,5-Dichloro-4-ethoxyphenyl)boronic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“(3,5-Dichloro-4-ethoxyphenyl)boronic acid” is an intermediate for the synthesis of various pharmaceutical compounds . It has been found to facilitate the transport of various ribonucleosides in and out of liposomes (artificial cells) .
Synthesis Analysis
The synthesis of “(3,5-Dichloro-4-ethoxyphenyl)boronic acid” involves several steps. The synthetic processes used to obtain these active compounds are also referred . The preparation of compounds with this chemical group is relatively simple and well known .Molecular Structure Analysis
The molecular formula of “(3,5-Dichloro-4-ethoxyphenyl)boronic acid” is C6H5BCl2O2 . The average mass is 190.820 Da and the monoisotopic mass is 189.975967 Da .Chemical Reactions Analysis
“(3,5-Dichloro-4-ethoxyphenyl)boronic acid” is involved in several chemical reactions, including Suzuki-Miyaura cross-coupling, trifluoromethylation, intramolecular aromatic carbenoid insertion of biaryldiazoacetates, cyanation for the synthesis of aromatic nitriles, and lithiation of dihalophenyl dioxazaborocines for synthesis of functionalized dihalophenyl boronic acid .Physical And Chemical Properties Analysis
“(3,5-Dichloro-4-ethoxyphenyl)boronic acid” has a molecular weight of 220.84 g/mol . It has 2 hydrogen bond donors and 3 hydrogen bond acceptors . The topological polar surface area is 49.7 Ų . The compound is a solid at room temperature .Applications De Recherche Scientifique
Novel Redox-sensitive Protecting Group for Boronic Acids
Jun Yan, Shan Jin, and B. Wang (2005) developed a new boronic acid protecting group, 1-(4-methoxyphenyl)-2-methylpropane-1,2-diol (MPMP-diol), highlighting the versatility of boronic acids in synthetic chemistry. Both protection and deprotection processes occur under mild conditions, demonstrating the chemical utility of boronic acids in complex organic syntheses (Yan, Jin, & Wang, 2005).
Multifunctional Boronic Acids in Organic Synthesis
R. Zhang, Yundi Zhang, C. Ge, Jin-Peng Miao, and Xiangdong Zhang (2017) explored the structural and functional versatility of boronic acids by synthesizing two derivatives with aminophosphonic acid groups. This work underscores the role of boronic acids as intermediates and building blocks in organic synthesis, highlighting their potential in creating complex molecules for various applications (Zhang et al., 2017).
Boronic Acid Derivatives in Fluorescence Quenching Studies
The fluorescence quenching behavior of boronic acid derivatives was investigated by H. S. Geethanjali, D. Nagaraja, R. Melavanki, and R. Kusanur (2015), providing insights into the photophysical properties of boronic acids. Such studies are significant for developing boronic acid-based sensors and probes for various analytical applications (Geethanjali et al., 2015).
Boron-based Dendritic Nanostructures
Nicolas Christinat, R. Scopelliti, and K. Severin (2007) described a synthetic strategy for constructing boron-based macrocycles and dendrimers, demonstrating the potential of boronic acids in materials science and nanotechnology. This work illustrates the utility of boronic acids in building complex molecular architectures with potential applications in catalysis, drug delivery, and material science (Christinat, Scopelliti, & Severin, 2007).
Boronic Acids in Specific Sugar Reduction
Paul Pietsch and R. Richter (2016) investigated the use of boronic acids for the specific reduction of fructose in food matrices, showcasing the applicability of boronic acids in food technology and biochemistry. Their study highlights the potential of boronic acids in modifying sugar content, relevant for dietary and industrial applications (Pietsch & Richter, 2016).
Safety And Hazards
Propriétés
IUPAC Name |
(3,5-dichloro-4-ethoxyphenyl)boronic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BCl2O3/c1-2-14-8-6(10)3-5(9(12)13)4-7(8)11/h3-4,12-13H,2H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZNJKZLGWKWHGT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C(=C1)Cl)OCC)Cl)(O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BCl2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90629663 |
Source


|
| Record name | (3,5-Dichloro-4-ethoxyphenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90629663 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.87 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3,5-Dichloro-4-ethoxyphenyl)boronic acid | |
CAS RN |
1107604-10-3 |
Source


|
| Record name | (3,5-Dichloro-4-ethoxyphenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90629663 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


